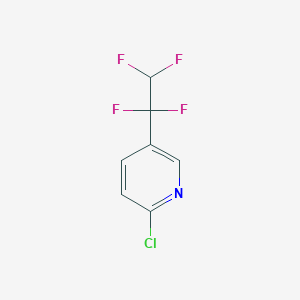

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine

CAS No.: 2378502-57-7

Cat. No.: VC7394102

Molecular Formula: C7H4ClF4N

Molecular Weight: 213.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2378502-57-7 |

|---|---|

| Molecular Formula | C7H4ClF4N |

| Molecular Weight | 213.56 |

| IUPAC Name | 2-chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine |

| Standard InChI | InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H |

| Standard InChI Key | BLAOJBNROTXBFN-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(C(F)F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with chlorine and at the 5-position with a 1,1,2,2-tetrafluoroethyl group (). This arrangement introduces significant polarity and steric bulk, influencing reactivity and intermolecular interactions. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.56 g/mol |

| SMILES | ClC1=NC=C(C=C1)C(C(F)F)(F)F |

| InChI | InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H |

| InChIKey | BLAOJBNROTXBFN-UHFFFAOYSA-N |

The tetrafluoroethyl group’s electron-withdrawing nature significantly alters the pyridine ring’s electronic profile, potentially enhancing its suitability for nucleophilic substitution reactions .

Spectral and Computational Data

Synthesis and Manufacturing

Synthetic Routes

-

Chlorination of Pyridine Derivatives: Vapor-phase chlorination of substituted pyridines at elevated temperatures (300–450°C) has been demonstrated for analogous compounds, such as 2-chloro-5-trifluoromethylpyridine . Applying similar conditions to 5-(1,1,2,2-tetrafluoroethyl)pyridine could yield the target molecule, though byproduct formation (e.g., dichlorinated species) remains a challenge.

-

Fluorination Reactions: Introducing tetrafluoroethyl groups via radical-mediated additions or coupling reactions with fluorinated reagents (e.g., tetrafluoroethylene) represents another potential route. For example, UV-assisted chlorination in carbon tetrachloride has been effective for installing chlorine on fluorinated pyridines .

Optimization Challenges

Key hurdles include:

-

Regioselectivity: Ensuring chlorine incorporation at the 2-position requires precise control of reaction kinetics and catalysts.

-

Fluorine Stability: High-temperature conditions risk defluorination, necessitating inert atmospheres or specialized reactors .

Research Findings and Biological Activity

ADME Profiling

Predictive models indicate favorable drug-likeness:

-

Lipophilicity: LogP ≈ 2.1 (optimal for blood-brain barrier penetration).

-

Solubility: Moderate aqueous solubility (∼50 μM) due to fluorine’s polar hydrophobicity.

-

Metabolic Stability: Fluorine atoms likely retard hepatic oxidation, extending half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume